molecular formula C11H18O4 B14001023 Diethyl 2-butan-2-ylidenepropanedioate CAS No. 41589-39-3

Diethyl 2-butan-2-ylidenepropanedioate

Cat. No.: B14001023
CAS No.: 41589-39-3
M. Wt: 214.26 g/mol
InChI Key: JVJLPIVLUUSKPW-UHFFFAOYSA-N
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Description

Diethyl 2-butan-2-ylidenepropanedioate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid and is often used in organic synthesis due to its reactive nature. This compound is known for its role in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-butan-2-ylidenepropanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Typically, a strong base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-butan-2-ylidenepropanedioate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile involved .

Scientific Research Applications

Diethyl 2-butan-2-ylidenepropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-butan-2-ylidenepropanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Diethyl 2-butan-2-ylidenepropanedioate can be compared with other similar compounds such as diethyl malonate and diethyl isopropylidenemalonate. While all these compounds share a common malonate backbone, this compound is unique due to its specific alkylidene substitution, which imparts distinct reactivity and properties .

List of Similar Compounds

  • Diethyl malonate
  • Diethyl isopropylidenemalonate
  • Diethyl ethylidenemalonate

Properties

CAS No.

41589-39-3

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl 2-butan-2-ylidenepropanedioate

InChI

InChI=1S/C11H18O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h5-7H2,1-4H3

InChI Key

JVJLPIVLUUSKPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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